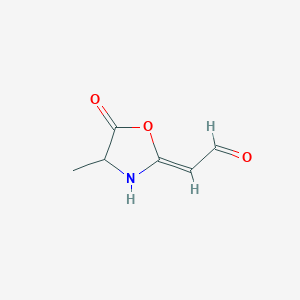

(Z)-Ethyl 3-amino-2-methylbut-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (Z)-Ethyl 3-amino-2-methylbut-2-enoate involves various chemical strategies, including regio- and stereoselective additions, reactions with 2-substituted 3-nitro-2H-chromenes, and conversions to heterocyclic systems. For instance, the compound has been synthesized through reactions involving ammonium thiocyanate and ethyl 3-aminobut-2-enoate, demonstrating the compound's utility in generating more complex chemical structures (İ. Koca, et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of (Z)-Ethyl 3-amino-2-methylbut-2-enoate and its derivatives has been conducted using spectroscopic and theoretical studies. Techniques such as IR, Raman, NMR, and X-ray diffraction methods provide insights into the compound's geometric parameters, vibrational frequencies, and molecular orbitals. These studies reveal the compound's conformations and electronic properties, essential for understanding its reactivity and interactions (İ. Koca, et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving (Z)-Ethyl 3-amino-2-methylbut-2-enoate are diverse, including its use in the regio- and stereoselective addition to 2-substituted 3-nitro-2H-chromenes, leading to various substituted chromanes. Such reactions highlight the compound's versatility in synthetic chemistry, enabling the construction of complex molecular architectures with defined stereochemistry (V. Y. Korotaev, et al., 2013).

科学的研究の応用

Crystal Packing and Interactions

Research highlights the role of non-standard interactions, such as N⋯π and O⋯π, in the crystal packing of related compounds. For example, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits unique zigzag double-ribbon formations facilitated by these interactions (Zhang, Wu, & Zhang, 2011).

Synthetic Applications

The compound serves as a precursor in synthesizing various organic molecules. For instance, it has been used in the synthesis of 3-Fluorofuran-2(5H)-ones through efficient Z/E photoisomerisation followed by acid-catalysed cyclisation, showcasing its versatility in organic synthesis (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Regio- and Stereoselective Additions

The regio- and stereoselectivity of additions involving ethyl 3-aminobut-2-enoates to chromenes is a focus area, demonstrating the compound's utility in creating complex molecules with defined configurations (Korotaev, Barkov, Sokovnina, & Sosnovskikh, 2013).

Tyrosinase Inhibition

Research into β-enamino thiosemicarbazide derivatives, synthesized from related compounds, has shown significant tyrosinase inhibition. This suggests potential applications in addressing hyperpigmentation or as a protective agent against oxidative stress (Chaves, Santos, DE Oliveira, Sant’Anna, Ferreira, Echevarria, & Netto-Ferreira, 2018).

Catalytic Studies

Polymeric metal complexes derived from divalent transition metal ions with related structures have been studied for their catalytic activities, highlighting the potential of such compounds in facilitating chemical transformations (Ingole, Bajaj, & Singh, 2013).

特性

IUPAC Name |

ethyl (Z)-3-amino-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5(2)6(3)8/h4,8H2,1-3H3/b6-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHWYDQKFSHGNI-WAYWQWQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C)\N)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705622 |

Source

|

| Record name | Ethyl (2Z)-3-amino-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-Ethyl 3-amino-2-methylbut-2-enoate | |

CAS RN |

143282-41-1 |

Source

|

| Record name | Ethyl (2Z)-3-amino-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)